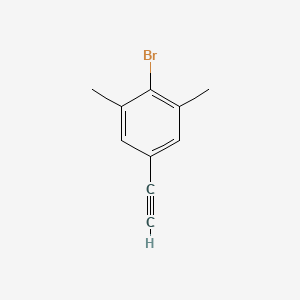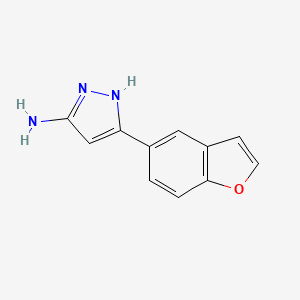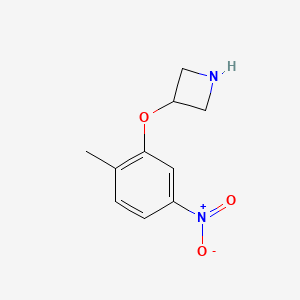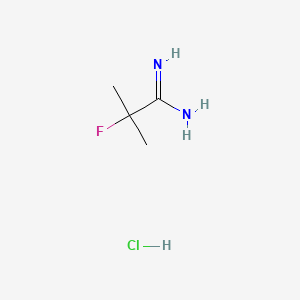
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride is a chemical compound that features a difluoroethanol group attached to an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both fluorine atoms and the imidazole ring imparts unique chemical properties to this compound, making it a subject of scientific research.
Méthodes De Préparation
The synthesis of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 2,2-difluoroethanol with imidazole under specific conditions to form the desired product. The reaction may require a catalyst and controlled temperature to ensure high yield and purity.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or ethanol may be used to dissolve the reactants.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems can also help in maintaining consistent quality and yield.
Analyse Des Réactions Chimiques
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. The imidazole ring can interact with active sites of enzymes, making it a valuable tool for studying enzyme mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one and 2,2-difluoro-1-(1H-imidazol-4-yl)ethan-1-ol share structural similarities with 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride.
Uniqueness: The unique combination of the difluoroethanol group and the imidazole ring in 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-ol hydrochloride imparts distinct chemical properties. This makes it more versatile in various applications compared to its analogs.
Propriétés
Formule moléculaire |
C5H7ClF2N2O |
|---|---|
Poids moléculaire |
184.57 g/mol |
Nom IUPAC |
2,2-difluoro-1-(1H-imidazol-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H6F2N2O.ClH/c6-4(7)3(10)5-8-1-2-9-5;/h1-4,10H,(H,8,9);1H |
Clé InChI |
PDYBHVMVOLMXGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)C(C(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)







![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)
![[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride](/img/structure/B13597521.png)




